Cas no 3594-94-3 ([1,1'-Binaphthalene]-2,2'-diyldimethanol)

[1,1'-Binaphthalene]-2,2'-diyldimethanol is a chiral diol derivative of 1,1'-binaphthyl, widely utilized in asymmetric synthesis and catalysis due to its rigid, axially chiral framework. The compound serves as a versatile building block for chiral ligands, auxiliaries, and polymers, offering high stereoselectivity in enantioselective transformations. Its two hydroxymethyl groups enable facile functionalization, while the binaphthyl core provides excellent stability and configurational rigidity. This makes it particularly valuable in the development of chiral catalysts for C–C bond-forming reactions, such as asymmetric hydrogenation and cross-coupling. The product’s well-defined stereochemistry and synthetic adaptability make it a preferred choice for applications in pharmaceuticals, materials science, and fine chemical synthesis.
[1,1'-Binaphthalene]-2,2'-diyldimethanol structure
3594-94-3 structure
商品名:[1,1'-Binaphthalene]-2,2'-diyldimethanol
CAS番号:3594-94-3
MF:C22H18O2
メガワット:314.377
MDL:MFCD00185744
CID:3061938
PubChem ID:4374049

[1,1'-Binaphthalene]-2,2'-diyldimethanol 化学的及び物理的性質

名前と識別子

    • [1,1'-Binaphthalene]-2,2'-diyldimethanol
    • SCHEMBL8050013
    • G68322
    • MBKVMGGUKWIVDS-UHFFFAOYSA-N
    • 76373-22-3
    • (R)-[1,1'-Binaphthalene]-2,2'-diyldimethanol
    • 2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl
    • 3594-94-3
    • AKOS024284870
    • [1-[2-(hydroxymethyl)naphthalen-1-yl]naphthalen-2-yl]methanol
    • 76373-23-4
    • 651-823-2
    • MFCD00185744
    • Naphthalene, 1-(2-hydroxymethylnaphthyl-1)-2-hydroxymethyl-
    • (S)-[1,1'-Binaphthalene]-2,2'-diyldimethanol
    • 1,1'-BINAPHTHYL-2,2'-DIMETHANOL
    • MDL: MFCD00185744
    • インチ: InChI=1S/C22H18O2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,23-24H,13-14H2
    • InChIKey: MBKVMGGUKWIVDS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 314.130679813Da
  • どういたいしつりょう: 314.130679813Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 40.5Ų

[1,1'-Binaphthalene]-2,2'-diyldimethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB525431-50 mg
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; .
3594-94-3
50mg
€270.00 2023-07-10
abcr
AB525431-25mg
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; .
3594-94-3
25mg
€166.00 2025-02-18
abcr
AB525431-25 mg
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; .
3594-94-3
25mg
€166.00 2023-07-10
abcr
AB525431-50mg
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; .
3594-94-3
50mg
€270.00 2025-02-18

[1,1'-Binaphthalene]-2,2'-diyldimethanol 関連文献

[1,1'-Binaphthalene]-2,2'-diyldimethanolに関する追加情報

Comprehensive Overview of [1,1'-Binaphthalene]-2,2'-diyldimethanol (CAS No. 3594-94-3)

[1,1'-Binaphthalene]-2,2'-diyldimethanol (CAS No. 3594-94-3) is a highly versatile organic compound widely used in asymmetric synthesis, chiral catalysis, and advanced material science. This binaphthyl-based diol derivative is renowned for its unique structural properties, which enable it to serve as a critical building block in pharmaceuticals, agrochemicals, and functional materials. Researchers and industries are increasingly focusing on this compound due to its chiral recognition capabilities and its role in enantioselective reactions, making it a hot topic in modern organic chemistry.

The compound's rigid binaphthyl backbone provides exceptional stereochemical control, which is essential for designing chiral ligands and catalysts. Recent studies highlight its applications in asymmetric hydrogenation and C-C bond formation, addressing the growing demand for enantiopure compounds in drug development. With the rise of green chemistry trends, [1,1'-Binaphthalene]-2,2'-diyldimethanol is also being explored for eco-friendly catalytic systems, aligning with global sustainability goals.

In material science, this compound contributes to the development of chiral polymers and liquid crystals, which are pivotal for optoelectronic devices and display technologies. Its ability to form stable supramolecular assemblies has sparked interest in nanotechnology and sensor applications. As industries seek high-performance materials, the demand for CAS No. 3594-94-3 continues to grow, driven by innovations in organic electronics and photonics.

From a synthetic perspective, the preparation of [1,1'-Binaphthalene]-2,2'-diyldimethanol involves selective oxidation and reduction steps, often employing transition metal catalysts. Recent advancements in flow chemistry have optimized its production, reducing costs and improving yields. This progress is particularly relevant to pharmaceutical manufacturers aiming to scale up chiral intermediate synthesis efficiently.

The compound's structural analogs, such as BINOL and BINAP, are well-known in academia and industry, but [1,1'-Binaphthalene]-2,2'-diyldimethanol offers distinct advantages in certain stereospecific transformations. Its dual hydroxyl groups provide additional functionalization sites, enabling tailored modifications for specific applications. This flexibility has made it a subject of numerous patents and research publications, reflecting its commercial and scientific significance.

In summary, [1,1'-Binaphthalene]-2,2'-diyldimethanol (CAS No. 3594-94-3) is a cornerstone of modern chiral chemistry and material innovation. Its multifaceted applications, coupled with ongoing research into sustainable synthesis and advanced functionalities, ensure its continued relevance in cutting-edge scientific and industrial endeavors.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:3594-94-3)[1,1'-Binaphthalene]-2,2'-diyldimethanol
A1157156
清らかである:99%
はかる:50mg
価格 ($):160.0